N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O3S/c1-29-14-7-8-16(30-2)15(9-14)24-17(28)10-31-20-18-19(22-11-23-20)27(26-25-18)13-5-3-12(21)4-6-13/h3-9,11H,10H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBTUIDGUHMHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolo[4,5-d]pyrimidine core, followed by the introduction of the 4-fluorophenyl group through a nucleophilic substitution reaction. The final steps involve the coupling of the 2,5-dimethoxyphenyl group and the thioacetamide moiety under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the triazolo[4,5-d]pyrimidine scaffold exhibit significant anticancer properties. Specifically, derivatives of this compound have shown promise as phosphodiesterase inhibitors and have been studied for their effects on various cancer cell lines. The compound's mechanism of action may involve the inhibition of key pathways involved in tumor growth and proliferation .
Antimicrobial Activity
N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus. The presence of the triazole moiety is believed to enhance its bioactivity against microbial pathogens .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has been explored through its interaction with adenosine receptors. Research suggests that modifications to the triazolo[4,5-d]pyrimidine structure can lead to compounds with enhanced selectivity and efficacy as adenosine receptor modulators. This could have implications for treating neurological disorders such as Alzheimer's disease .
Case Study 1: Anticancer Activity
In a study evaluating various triazolo[4,5-d]pyrimidine derivatives, this compound was found to exhibit potent cytotoxicity against breast cancer cell lines. The compound's ability to induce apoptosis was linked to its interference with cellular signaling pathways involved in cell survival and proliferation.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of related compounds revealed that this compound had a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics against resistant strains of bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action for N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, or interfering with specific biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrimidine Derivatives with Varied Substituents
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide
- Structural Differences: Phenyl Substituents: 2,5-Dimethylphenyl (vs. 2,5-dimethoxyphenyl in the target compound). Triazolo Ring System: [1,2,4]Triazolo[4,3-c]pyrimidine (vs. [1,2,3]triazolo[4,5-d]pyrimidine). Linkage: Amino group at position 5 (vs. thioether at position 7).
- The amino group may enhance hydrogen-bonding interactions, while the thioether in the target compound could improve metabolic stability .
Thiazolo[4,5-d]pyrimidine Derivatives (e.g., Compounds 19 and 20 from )
- Core Structure : Thiazolo[4,5-d]pyrimidine (vs. triazolo in the target compound).
- Substituents: Hydroxycoumarin or chromenone moieties (vs. fluorophenyl and dimethoxyphenyl).
- Implications: The thiazolo core may exhibit different electronic properties, affecting binding to targets like kinases or antimicrobial enzymes.
Agrochemical Triazolo/Triazine Derivatives
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
- Structural Contrasts: Sulfonamide linkage (vs. acetamide-thioether). Difluorophenyl substituent (vs. monofluoro).
- Functional Insights :
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Potential Applications |
|---|---|---|---|---|
| Target Compound | [1,2,3]Triazolo[4,5-d]pyrimidine | 4-Fluorophenyl, 2,5-dimethoxyphenyl, thioether | C23H20FN5O3S | Kinase inhibition, antimicrobial |
| N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide | [1,2,4]Triazolo[4,3-c]pyrimidine | 4-Fluorophenylamino, 2,5-dimethylphenyl | C22H21FN6O2 | Enzyme inhibition (e.g., proteases) |
| Flumetsulam | [1,2,4]Triazolo[1,5-a]pyrimidine | 2,6-Difluorophenyl, sulfonamide | C12H9F2N5O2S | Herbicide (ALS inhibitor) |
Research Findings and Implications
- Electron-Donating Groups : The 2,5-dimethoxyphenyl group in the target compound likely improves solubility and membrane permeability compared to dimethyl or halogenated analogs .
- Triazolo Ring Position : The [1,2,3]triazolo[4,5-d] system may enhance planarity and π-stacking interactions with aromatic residues in enzyme active sites, differing from [1,2,4]triazolo derivatives .
- Thioether vs. Amino Linkages: The thioether in the target compound could reduce oxidative metabolism, extending half-life compared to amino-linked analogs .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS No. 863460-11-1) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit significant antiviral and antimicrobial properties due to their ability to inhibit specific enzymes or pathways critical for pathogen survival.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds structurally related to this compound have demonstrated activity against viral infections by inhibiting viral replication processes. A study indicated that certain triazole derivatives showed improved biological activity at low concentrations (e.g., EC values ranging from 130 to 263 μM), suggesting that this compound may exhibit similar efficacy in viral inhibition .
Antimicrobial Activity
The compound's thioacetamide component suggests potential antimicrobial properties. Research on related thiol compounds has shown effectiveness against Gram-positive and Gram-negative bacteria. For example, derivatives containing similar thiazole or triazole rings have been reported to possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
- In vitro Studies : A study involving various triazole derivatives demonstrated that modifications in the molecular structure could enhance antimicrobial potency. Compounds with specific substitutions exhibited superior binding affinity to bacterial proteins, leading to increased antibacterial effects .
- Cytotoxicity Assays : Preliminary cytotoxicity tests on human cancer cell lines (e.g., MCF-7) revealed that certain analogs of this compound showed promising results in inhibiting cell proliferation .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHFOS |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 863460-11-1 |
| Antiviral EC | 130 - 263 μM |
| Antibacterial Activity | Effective against S. aureus, E. coli |
Q & A
Q. What are the critical steps in synthesizing N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?
The synthesis typically involves:
- Step 1 : Formation of the triazolopyrimidine core via cyclocondensation of substituted amidines with nitriles under reflux conditions (e.g., using DMF as solvent at 120°C) .
- Step 2 : Introduction of the thioacetamide moiety through nucleophilic substitution, often employing mercaptoacetic acid and coupling agents like EDC/HOBt .
- Step 3 : Functionalization of the phenyl group via Ullmann coupling or Suzuki-Miyaura reactions to attach the 2,5-dimethoxyphenyl group .
Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How is this compound characterized, and what analytical techniques are essential?
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring (e.g., 1H NMR δ 8.2–8.5 ppm for triazole protons) and substitution patterns on aromatic rings .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~500–520) and isotopic patterns consistent with Cl/F substituents .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, though this requires high-purity crystals .
Q. What biological targets are hypothesized for this compound?
The triazolopyrimidine core is known to interact with:
- Kinases : Potential ATP-binding site inhibition due to structural mimicry of purine bases .
- G-protein-coupled receptors (GPCRs) : Fluorophenyl and dimethoxyphenyl groups may modulate receptor-ligand interactions .
Methodological Note : Use surface plasmon resonance (SPR) or fluorescence polarization assays to screen for binding affinity .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
-
Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, optimize Suzuki-Miyaura coupling using Pd(PPh3)4 vs. PdCl2(dppf) .
-
Table 1 : Example Optimization Parameters
Variable Range Tested Optimal Condition Reaction Temp. 80–120°C 100°C Catalyst Loading 2–5 mol% 3 mol% Solvent DMF, THF, DCM DMF
Q. How to address contradictory data in biological activity studies?
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests (MTT assay) to distinguish direct target engagement from off-target effects .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to resolve discrepancies between in vitro and cell-based results .
Q. What computational methods aid in studying structure-activity relationships (SAR)?
Q. How to design SAR studies for derivatives of this compound?
- Substitution Strategy :
- Variation A : Replace 4-fluorophenyl with 3-fluorophenyl to test steric effects .
- Variation B : Modify the thioacetamide linker to sulfonamide or carbamate for improved metabolic stability .
- Biological Testing : Screen derivatives against a panel of 10 kinases (e.g., EGFR, CDK2) using radiometric assays .
Handling Contradictory Evidence
Q. How to resolve discrepancies in reported IC50 values across studies?
- Standardize Assay Conditions : Control variables like ATP concentration (e.g., 10 µM vs. 100 µM) and buffer pH .
- Meta-Analysis : Pool data from multiple studies using Bayesian statistical models to identify outliers .
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
